2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a sulfonyl group attached to a fluorinated methylphenyl group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been found to have a wide range of biological activities . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists to develop new drugs .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with various biological targets due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been found to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Compounds with a similar pyrrolidine ring structure have been found to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with pyrrolidine to form the sulfonamide intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenylsulfonyl derivatives: These compounds share the sulfonyl group and fluorinated methylphenyl moiety but differ in the attached heterocyclic rings.
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.
Thiazole derivatives: Compounds containing the thiazole ring but with varying functional groups.
Uniqueness
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorinated methylphenyl group enhances its stability and binding affinity, while the sulfonyl group provides strong interactions with biological targets. The thiazole and pyrrolidine rings contribute to the compound’s overall reactivity and versatility in various applications.
Biological Activity
The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of this compound features several functional groups that contribute to its biological properties:
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Pyrrolidine Moiety : Often associated with various pharmacological effects.
- Sulfonyl Group : Enhances solubility and potential interactions with biological targets.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C17H19FN2O3S |
Molecular Weight | 350.4 g/mol |
CAS Number | 1904098-88-9 |
Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
The anticancer activity of this compound has been investigated in various studies. Thiazole-containing compounds have demonstrated cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values indicating effective inhibition of cell proliferation.
- Lung Cancer (A549) : Induction of apoptosis through caspase activation.
- Leukemia (Jurkat Cells) : Significant reduction in cell viability.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : Binding to receptors that mediate cellular signaling pathways, leading to altered gene expression and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
- The presence of electron-withdrawing groups (like the sulfonyl group) enhances potency.
- Substituents on the phenyl ring significantly affect the binding affinity to target proteins.
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Another investigation focused on the antimicrobial efficacy of thiazole derivatives against drug-resistant strains of bacteria. The results showed promising inhibitory effects, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .
Properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S2/c1-10-8-11(15)2-3-13(10)22(18,19)17-6-4-12(9-17)20-14-16-5-7-21-14/h2-3,5,7-8,12H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNEHDAYKVBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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